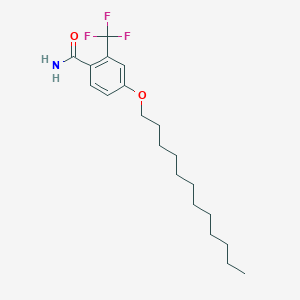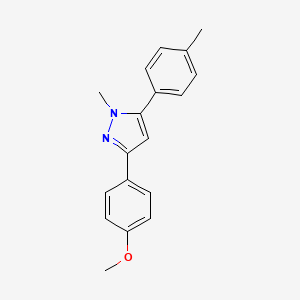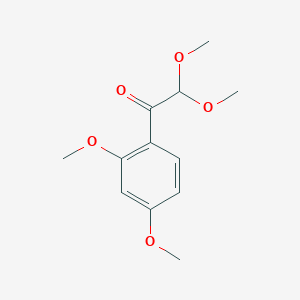![molecular formula C21H17F4NO2 B15170136 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine CAS No. 650605-33-7](/img/structure/B15170136.png)
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenylethyl group and two difluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Phenylethyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the phenylethyl group onto the pyridine ring.
Addition of Difluoromethoxy Groups: The difluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenylethyl group contributes to the overall hydrophobicity and stability of the compound, enhancing its biological activity.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, used in the production of pharmaceuticals and polymers.
Organochlorine Compounds: Organic compounds containing at least one covalently bonded chlorine atom, used in various industrial applications.
Uniqueness
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
650605-33-7 |
|---|---|
分子式 |
C21H17F4NO2 |
分子量 |
391.4 g/mol |
IUPAC名 |
4-[(2S)-2-[3,4-bis(difluoromethoxy)phenyl]-2-phenylethyl]pyridine |
InChI |
InChI=1S/C21H17F4NO2/c22-20(23)27-18-7-6-16(13-19(18)28-21(24)25)17(15-4-2-1-3-5-15)12-14-8-10-26-11-9-14/h1-11,13,17,20-21H,12H2/t17-/m0/s1 |
InChIキー |
RCEGQDXDQSNPID-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)

![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)

![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
